4-[3-(Bromomethyl)-5-fluorophenyl]morpholine
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Overview
Description
4-[3-(Bromomethyl)-5-fluorophenyl]morpholine is an organic compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . This compound is characterized by the presence of a bromomethyl group and a fluorophenyl group attached to a morpholine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-[3-(Bromomethyl)-5-fluorophenyl]morpholine typically involves multi-step organic synthesis techniquesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
4-[3-(Bromomethyl)-5-fluorophenyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Scientific Research Applications
4-[3-(Bromomethyl)-5-fluorophenyl]morpholine is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Bromomethyl)-5-fluorophenyl]morpholine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[3-(Bromomethyl)-5-fluorophenyl]morpholine include:
4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole: This compound has a similar bromomethyl and fluorophenyl structure but with an isoxazole ring instead of a morpholine ring.
4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole: This compound has a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1296310-50-3 |
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Molecular Formula |
C11H13BrFNO |
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4-[3-(bromomethyl)-5-fluorophenyl]morpholine |
InChI |
InChI=1S/C11H13BrFNO/c12-8-9-5-10(13)7-11(6-9)14-1-3-15-4-2-14/h5-7H,1-4,8H2 |
InChI Key |
FTTIWEOMOLYJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)CBr)F |
Origin of Product |
United States |
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